molecular formula C8H8INO2 B1428917 Methyl 5-amino-2-iodobenzoate CAS No. 1065102-79-5

Methyl 5-amino-2-iodobenzoate

Cat. No.: B1428917
CAS No.: 1065102-79-5
M. Wt: 277.06 g/mol
InChI Key: MZYYAXWPUHHYDZ-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-iodobenzoate is an organic compound with the chemical formula C8H8INO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with a methyl group, and the benzene ring is substituted with an amino group at the 5-position and an iodine atom at the 2-position. This compound appears as a solid with a white to off-white color and has no distinct odor .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2-iodobenzoate can be synthesized through various synthetic routes. One common method involves the iodination of methyl 5-amino-2-benzoate. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 2-position of the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale iodination reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-iodobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Reduction: Methyl 5-amino-2-aminobenzoate.

    Oxidation: Methyl 5-nitro-2-iodobenzoate.

Scientific Research Applications

Methyl 5-amino-2-iodobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 5-amino-2-iodobenzoate depends on its specific application. In pharmaceutical research, it may act as an inhibitor or activator of certain enzymes by binding to their active sites. The iodine atom can enhance the compound’s binding affinity to specific molecular targets, thereby modulating their activity. The amino group can participate in hydrogen bonding and other interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-5-iodobenzoate: Similar structure but with different substitution pattern on the benzene ring.

    Methyl 5-nitro-2-iodobenzoate: Contains a nitro group instead of an amino group.

    Methyl 5-amino-2-bromobenzoate: Contains a bromine atom instead of an iodine atom.

Uniqueness

Methyl 5-amino-2-iodobenzoate is unique due to the presence of both an amino group and an iodine atom on the benzene ring.

Properties

IUPAC Name

methyl 5-amino-2-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZYYAXWPUHHYDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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